molecular formula C14H15N7O B2829972 1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide CAS No. 1226459-86-4

1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2829972
CAS No.: 1226459-86-4
M. Wt: 297.322
InChI Key: IOXLRBANTQTMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features both tetrazole and pyrazole moieties. These heterocyclic structures are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole and pyrazole intermediates. One common method involves the cycloaddition of sodium azide with nitriles to form the tetrazole ring . The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to accelerate the reaction rates and improve yields. The use of catalysts such as zinc salts or L-proline can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like zinc chloride and L-proline . Reaction conditions often involve refluxing in solvents such as DMF or xylenes under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylic acids, allowing it to bind to active sites on enzymes, while the pyrazole ring can interact with various receptors through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

1-propan-2-yl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c1-10(2)20-8-7-13(17-20)14(22)16-11-3-5-12(6-4-11)21-9-15-18-19-21/h3-10H,1-2H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXLRBANTQTMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.